molecular formula C9H15NO2 B13844488 8-Hydroxy-8-azaspiro[4.5]decan-7-one

8-Hydroxy-8-azaspiro[4.5]decan-7-one

Cat. No.: B13844488
M. Wt: 169.22 g/mol
InChI Key: LJMUDVBHPXOVPW-UHFFFAOYSA-N
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Description

8-Hydroxy-8-azaspiro[4.5]decan-7-one is a spirocyclic compound with the molecular formula C9H15NO2 and a molecular weight of 169.221 g/mol This compound is characterized by a spiro linkage between a piperidine ring and a cyclohexanone ring, with a hydroxyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 8-Hydroxy-8-azaspiro[4.5]decan-7-one involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at a temperature range of 150-200°C for 0.5-2 hours, resulting in the formation of the desired compound . The crude product is then purified through recrystallization using ethanol, yielding white crystals with a melting point of 154-156°C .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as described above. The process is optimized for large-scale production by ensuring the availability of raw materials, maintaining reaction conditions, and employing efficient purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-8-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

8-Hydroxy-8-azaspiro[4.5]decan-7-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Hydroxy-8-azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-8-azaspiro[4.5]decan-7-one is unique due to its specific spirocyclic structure and the presence of both hydroxyl and carbonyl functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

8-hydroxy-8-azaspiro[4.5]decan-9-one

InChI

InChI=1S/C9H15NO2/c11-8-7-9(3-1-2-4-9)5-6-10(8)12/h12H,1-7H2

InChI Key

LJMUDVBHPXOVPW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(C(=O)C2)O

Origin of Product

United States

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